molecular formula C20H32B2O4 B2657009 Bis[(+)-pinanediolato]diboron CAS No. 230299-05-5

Bis[(+)-pinanediolato]diboron

Cat. No. B2657009
CAS RN: 230299-05-5
M. Wt: 358.1 g/mol
InChI Key: VNEZFUGEQURPEN-ZPMRKKTPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(pinacolato)diboron, also known as 4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane, is a reagent used for the cis-vicinal diborylation of acetylenes and olefins with platinum catalysis . It acts as a substrate used in a new palladium-catalyzed cyclization of 1,6-enynes leading to homoallylic alkylboronates . It is also used as a condensation agent in the preparation of poly(arylene)s .


Synthesis Analysis

Bis(pinacolato)diboron can be synthesized by treating tetrakis(dimethylamino)diboron with pinacol in acidic conditions . It has been used in catalytic enantioselective diboration of alkenes with readily available carbohydrate-derived catalysts via the intermediacy of 1,2-bonded diboronates .


Molecular Structure Analysis

The molecular formula of Bis(pinacolato)diboron is C12H24B2O4 . The InChI Key is IPWKHHSGDUIRAH-UHFFFAOYSA-N .


Chemical Reactions Analysis

Bis(pinacolato)diboron is used for the cis-vicinal diborylation of acetylenes and olefins with platinum catalysis . It acts as a substrate used in a new palladium-catalyzed cyclization of 1,6-enynes leading to homoallylic alkylboronates . It is also used as a condensation agent in the preparation of poly(arylene)s .


Physical And Chemical Properties Analysis

Bis(pinacolato)diboron appears as white to pale cream lumps and/or powder . It is soluble in tetrahydrofuran, dichloromethane, toluene, hexane, and heptane, but insoluble in water .

Scientific Research Applications

Asymmetric Synthesis

Bis(pinanediolato)diboron has been utilized in the asymmetric synthesis of stable α-aminoboronic esters. The use of this reagent, catalyzed by N-heterocyclic carbene and Cu(I) chloride, leads to pinanediol-protected α-aminoboronic esters with significantly improved stability over their pinacol counterparts. This method highlights the utility of bis(pinanediolato)diboron in stereospecific synthesis, providing a pathway to stable and potentially bioactive compounds (Jinbo Chen et al., 2014).

Catalysis and Activation

In the realm of catalysis, bis(pinanediolato)diboron's activation for direct diboration of alkynes has been demonstrated, showcasing the remarkable catalytic property of nanoporous gold. This process occurs in a heterogeneous manner without the need for additives, illustrating the compound's utility in catalytic transformations and the activation of diborons for efficient chemical synthesis (Qian Chen et al., 2013).

Cross-Coupling Reactions

Bis(pinanediolato)diboron also plays a crucial role in cross-coupling reactions, as seen in the synthesis of pinacol arylboronates. These reactions are catalyzed by palladium(0)–tricyclohexylphosphine complexes and highlight the versatility of bis(pinanediolato)diboron in creating valuable intermediates for further organic synthesis. The ability to couple with chloroarenes under relatively mild conditions further underscores its significance in synthetic chemistry (Tatsuo Ishiyama et al., 2001).

Reduction of CO2

Exploring the environmental applications, bis(pinanediolato)diboron has been investigated for the reduction of CO2 to CO. The use of a well-defined copper(I) boryl complex demonstrates the potential of bis(pinanediolato)diboron in catalytic processes, offering a promising route for CO2 utilization and showcasing its role in sustainable chemistry (D. Laitar et al., 2005).

Borylation Reactions

Moreover, bis(pinanediolato)diboron is instrumental in borylation reactions, such as the transition-metal-free borylation of aryltriazene. This method, mediated by BF3·OEt2, presents a practical approach to synthesizing various arylboronic esters, highlighting the compound's versatility in facilitating borylation without the need for transition metals (Chuan Zhu et al., 2012).

Mechanism of Action

The interaction between Lewis acid B2Pin2 and Lewis base RCO2− of LHS is characterized by various techniques .

Safety and Hazards

Bis(pinacolato)diboron is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It should not be released into the environment .

Future Directions

Bis(pinacolato)diboron has been used in the synthesis of regiosymmetric conjugated polymers . It has also been used in the palladium-catalyzed hydroboration of unactivated internal alkynes in water .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Bis[(+)-pinanediolato]diboron can be achieved through a reaction between pinanediol and BBr3, followed by a reaction with NaBH4 and BF3·OEt2.", "Starting Materials": [ "Pinanediol", "BBr3", "NaBH4", "BF3·OEt2" ], "Reaction": [ "Pinanediol is reacted with BBr3 to form the corresponding boronate ester.", "The boronate ester is then reacted with NaBH4 and BF3·OEt2 to form Bis[(+)-pinanediolato]diboron." ] }

CAS RN

230299-05-5

Molecular Formula

C20H32B2O4

Molecular Weight

358.1 g/mol

IUPAC Name

(1S,2S,6R,8R)-2,9,9-trimethyl-4-[(1S,2S,6S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane

InChI

InChI=1S/C20H32B2O4/c1-17(2)11-7-13(17)19(5)15(9-11)23-21(25-19)22-24-16-10-12-8-14(18(12,3)4)20(16,6)26-22/h11-16H,7-10H2,1-6H3/t11-,12+,13-,14-,15-,16+,19-,20-/m0/s1

InChI Key

VNEZFUGEQURPEN-ZPMRKKTPSA-N

Isomeric SMILES

B1(O[C@@H]2C[C@H]3C[C@H]([C@@]2(O1)C)C3(C)C)B4O[C@H]5C[C@@H]6C[C@H]([C@@]5(O4)C)C6(C)C

SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)B4OC5CC6CC(C6(C)C)C5(O4)C

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)B4OC5CC6CC(C6(C)C)C5(O4)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.